2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyridazinone ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, hydrazine hydrate, and thiadiazole derivatives. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.
Formation of Thiadiazole Ring: The thiadiazole ring is introduced through a reaction with appropriate thiadiazole derivatives.
Final Coupling: The final step involves the coupling of the pyridazinone and thiadiazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-5-2-4-12(10-13)14-7-8-17(26)24(23-14)11-16(25)20-19-22-21-18(29-19)15-6-3-9-28-15/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,20,22,25) |
InChI Key |
YZIFNGUZWPRPEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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